7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative characterized by a bromine atom at the 7-position and a methoxy group at the 5-position of the isoquinoline ring. The bromine substituent enhances electrophilicity and may influence binding to biological targets, while the methoxy group contributes to solubility and electronic effects. This compound is typically synthesized via Pictet-Spengler or Bischler-Napieralski reactions, followed by halogenation and salt formation .
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |
InChI Key |
GBKPYRCKQNVSDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCNC2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5,7-Dibromoquinoline
Starting Material: 3,5-Dibromoaniline
Reaction Type: Skraup condensation reaction
- Reagents: 3,5-Dibromoaniline, glycerol, sulfuric acid, sodium m-nitrobenzenesulfonate
- Temperature: Initiate at 100°C, then increase to 135°C
- Duration: 3 hours
- Quenching: Pour into crushed ice
- pH Adjustment: Ammonia water to neutralize
- Extraction: Ethyl acetate
- Purification: Column chromatography (eluent: petroleum ether:ethyl acetate = 20:1)
3,5-Dibromoaniline + Glycerol → 5,7-Dibromoquinoline
Yield: Approximately 87% (based on 100 g starting material)
Data Table 1: Synthesis of 5,7-Dibromoquinoline
| Step | Reagents & Conditions | Product | Yield | Purification Method |
|---|---|---|---|---|
| 1 | 3,5-Dibromoaniline, glycerol, sulfuric acid, sodium m-nitrobenzenesulfonate; heat to 135°C | 5,7-Dibromoquinoline | ~87% | Column chromatography (petroleum ether:ethyl acetate = 20:1) |
Conversion to 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Reaction Type: Nucleophilic substitution and methylation
- Reagents: 5,7-Dibromoquinoline, sodium methoxide, dimethylformamide (DMF), methanol
- Temperature: 60°C
- Duration: 2 hours
- Work-up: Pour into water, extract with ethyl acetate
- Purification: Column chromatography (eluent: petroleum ether:ethyl acetate = 20:1)
5,7-Dibromoquinoline + Sodium methoxide → Mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline
Notes: The methylation occurs at the quinoline nitrogen, replacing the bromine with a methoxy group, yielding positional isomers which are separated via chromatography.
Data Table 2: Synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
| Step | Reagents & Conditions | Product | Purification Method |
|---|---|---|---|
| 2 | 5,7-Dibromoquinoline, sodium methoxide, DMF, methanol; heat at 60°C | Mixture of positional isomers | Column chromatography (petroleum ether:ethyl acetate = 20:1) |
Formation of Hydrochloride Salt
The free base is typically converted into its hydrochloride salt to enhance stability and solubility.
- Reagent: Hydrogen chloride gas or hydrochloric acid solution
- Method: React the purified free base with HCl in an appropriate solvent (e.g., ethanol or methanol) under controlled conditions
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | C10H13BrClNO | 278.57 g/mol | CAS No.: 2683586-74-3 |
Research Insights and Validation
- The synthesis route is supported by patent literature, which emphasizes the use of inexpensive, readily available raw materials, and avoids toxic reagents, making it suitable for large-scale production.
- The key step involves the Skraup condensation, a well-established method for constructing quinoline derivatives, followed by selective methylation to introduce the methoxy group.
- The methylation step employs sodium methoxide in DMF, facilitating nucleophilic substitution at the brominated quinoline intermediate, with subsequent separation of isomers via chromatography.
- Conversion to the hydrochloride salt is achieved through standard acid-base reactions, stabilizing the compound for storage and further applications.
Summary of the Preparation Method
| Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 5,7-dibromoquinoline | Glycerol, sulfuric acid, elevated temperature | High yield, pure intermediate |
| 2 | Methylation to form 7-bromo-5-methoxyquinoline | Sodium methoxide, DMF, 60°C | Mixture of isomers separated by chromatography |
| 3 | Formation of hydrochloride salt | Reaction with HCl | Stable, isolable hydrochloride salt |
Chemical Reactions Analysis
Acylation Reactions
The hydroxyl groups in 2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol can react with acyl chlorides to form esters. This reaction occurs via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride, resulting in the substitution of the chloride group with the alcohol moiety.
Key Features :
-
Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride).
-
Conditions : Acid or base catalysts, typically in polar aprotic solvents like dichloromethane.
-
Products : Esters (e.g., acetate or benzoate derivatives).
Nucleophilic Substitution
The imidazole ring’s nitrogen atom can act as a nucleophile, participating in substitution reactions. For example, the nitrogen may displace halides or leaving groups in alkylating agents under controlled conditions.
Key Features :
-
Reagents : Alkyl halides (e.g., methyl bromide).
-
Conditions : Basic environments (e.g., alkali metals) to deprotonate the imidazole nitrogen.
-
Products : N-alkylated imidazole derivatives.
Dehydration Reactions
Dehydrating agents such as phosphorus oxychloride (POCl₃) can facilitate the removal of water molecules from adjacent hydroxyl groups, leading to the formation of alkenes or other unsaturated products. This reaction is critical for synthesizing derivatives with enhanced stability or reactivity.
Key Features :
-
Reagents : POCl₃ or other dehydrating agents.
-
Conditions : Elevated temperatures (e.g., reflux).
-
Products : Alkenes or cyclized compounds.
Oxidation of Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group can undergo oxidation to form a carbonyl group (e.g., ketone or aldehyde) under appropriate conditions. This reaction expands the compound’s utility in organic synthesis.
Key Features :
-
Reagents : Oxidizing agents (e.g., potassium permanganate, KMnO₄).
-
Conditions : Acidic or neutral aqueous environments.
-
Products : Ketones or aldehydes.
Cyclization Reactions
The compound’s structure enables intramolecular cyclization, particularly when functional groups are positioned to facilitate ring formation. For example, condensation reactions with carbonyl compounds or amino groups can yield heterocyclic derivatives .
Key Features :
-
Reagents : Carbonyl compounds (e.g., aldehydes, ketones).
-
Conditions : Acid or base catalysis, controlled temperatures.
-
Products : Bicyclic or polycyclic compounds.
Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acyl chlorides, acid/base | Esters (e.g., acetates) |
| Nucleophilic Substitution | Alkyl halides, basic conditions | N-alkylated imidazoles |
| Dehydration | POCl₃, reflux | Alkenes or cyclized compounds |
| Oxidation | KMnO₄, acidic/neutral conditions | Ketones/aldehydes |
| Cyclization | Carbonyl compounds, catalysts | Bicyclic derivatives |
Mechanistic Insights
The imidazole ring’s aromaticity and lone pairs on nitrogen enable coordination with metal ions or hydrogen bonding in biological systems. These interactions underpin its potential as a scaffold in medicinal chemistry, particularly for targeting enzymes or DNA-binding proteins.
Scientific Research Applications
7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Substituent Position Effects
Commercial Availability and Purity
- The target compound and its analogues (e.g., 7-Bromo-6-methoxy-THIQ·HCl) are available from suppliers like Combi-Blocks Inc. and Enamine Ltd. at purities ≥95%, though pricing varies significantly (e.g., ¥27,500/g for 6,7-dimethoxy derivatives) .
Biological Activity
7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the tetrahydroisoquinoline class of alkaloids. This class is known for its diverse biological activities, including neuroprotective effects and potential applications in treating various neurological disorders. The compound's unique structure, characterized by a bromine atom and a methoxy group attached to the tetrahydroisoquinoline core, enhances its biological properties.
- Molecular Formula : C10H12BrClN
- Molar Mass : 242.11 g/mol
- CAS Number : 1780417-55-1
- Density : 1.403 g/cm³ (predicted)
The hydrochloride form improves the compound's solubility and stability in aqueous solutions, which is crucial for pharmacological applications .
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives, including this compound, exhibit neuroprotective properties. These compounds interact with neurotransmitter systems such as dopamine and serotonin pathways, which are vital in managing neurodegenerative diseases like Parkinson's disease and depression .
Anti-Cancer Properties
Preliminary studies suggest that this compound may also possess anti-cancer properties. Tetrahydroisoquinolines have shown potential in inhibiting tumor growth and promoting apoptosis in cancer cells .
Analgesic and Anti-inflammatory Activities
The compound has been noted for its analgesic and anti-inflammatory effects. These properties could be beneficial in developing treatments for chronic pain conditions.
The biological activity of this compound is attributed to its ability to bind to various receptors in the central nervous system. Studies have focused on its binding affinity to neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR of tetrahydroisoquinoline derivatives provides insights into how structural modifications can enhance biological activity. For example:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1780417-55-1 | Similar structure but different bromine position |
| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | 2683586-74-3 | Lacks bromine; focuses on methoxy functionality |
| 7-Methyl-1,2,3,4-tetrahydroisoquinoline | 779385 | Methyl group instead of bromine |
This table highlights how variations in substitution can influence the biological activity of related compounds.
Case Studies
A recent study evaluated the neuroprotective effects of various tetrahydroisoquinoline analogs using an SH-SY5Y cell model. The results indicated that certain analogs significantly increased cell viability against amyloid-beta-induced toxicity compared to controls. The protective activity of these compounds suggests their potential as therapeutic agents in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be methodically optimized?
Answer:
- Synthetic Pathways : Start with tetrahydroisoquinoline scaffolds and introduce bromo and methoxy groups via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for bromine incorporation) .
- Optimization : Systematically vary catalysts (e.g., Pd/Cu for cross-coupling), solvents (polar aprotic vs. non-polar), and temperatures. Monitor reaction progress via TLC or HPLC. Use Design of Experiments (DOE) to assess interactions between variables .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolates .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- Structural Confirmation : Use - and -NMR to verify substitution patterns and stereochemistry. Compare with databases (e.g., PubChem) for tetrahydroisoquinoline derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Purity Analysis : HPLC with UV detection (λ = 254–280 nm) and C18 columns; validate using ≥95% purity thresholds .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH, light, acidic/basic buffers) over 4–12 weeks. Monitor degradation via HPLC and track mass balance .
- Long-Term Storage : Store at -20°C in desiccated, amber vials. Conduct periodic assays to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can researchers investigate the compound’s biological activity, including target identification and mechanism of action?
Answer:
- High-Throughput Screening (HTS) : Use kinase or GPCR-focused libraries to identify binding partners. Pair with SPR (Surface Plasmon Resonance) for affinity measurements .
- Target Deconvolution : Apply thermal shift assays (TSA) or Drug Affinity Responsive Target Stability (DARTS) to isolate interacting proteins .
- Mechanistic Studies : Employ CRISPR-Cas9 knockouts or siRNA silencing to validate target relevance in cellular models .
Q. What methodologies resolve contradictions in reported stability or reactivity data across studies?
Answer:
- Meta-Analysis Framework : Compile datasets from literature, noting variables (e.g., solvent, temperature). Apply multivariate statistics to identify confounding factors .
- Reproducibility Protocols : Standardize experimental conditions (e.g., humidity control, inert atmospheres) and replicate conflicting studies with controlled parameters .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes, receptors). Validate with free-energy calculations (MM-GBSA) .
- Quantum Mechanics (QM) : Apply DFT (Density Functional Theory) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
Answer:
- Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen) in transition-metal complexes (e.g., Ru, Rh) to enhance enantioselectivity .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts with enantioselective steps to maximize yield and ee (enantiomeric excess) .
Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS. Cross-validate with microsomal stability assays .
- Tissue-Specific Delivery : Use nanoparticle encapsulation or prodrug strategies to improve target engagement in vivo .
Methodological Frameworks
Q. How to design experiments linking this compound’s activity to broader theoretical frameworks (e.g., neuropharmacology)?
Answer:
Q. What statistical approaches are recommended for analyzing dose-response or toxicity data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
